4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that contains a 1,3,4-oxadiazole ring. This compound is of significant interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the cyclization of hydrazide derivatives. One common method includes the reaction of ester moiety containing thiazole ring with hydrazine hydrate to form hydrazide derivatives, which are then cyclized into the oxadiazole ring . The reaction conditions often involve refluxing the mixture for several hours and then purifying the product through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound can bind to various enzymes and receptors, disrupting their normal function .
Comparison with Similar Compounds
4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Known for its anticancer and antiviral activities.
1,3,4-Oxadiazole: Exhibits a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,5-Oxadiazole: Used in the development of high-energy materials due to its favorable oxygen balance and positive heat of formation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C15H13N3O3S |
---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O3S/c1-11-7-9-13(10-8-11)22(19,20)18-15-17-16-14(21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |
InChI Key |
GDEZKMNODMYGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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